molecular formula C16H10BrNO2 B2402610 5-Bromo-2-phenylquinoline-4-carboxylic acid CAS No. 924251-12-7

5-Bromo-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2402610
CAS No.: 924251-12-7
M. Wt: 328.165
InChI Key: NQQATLYCQLWJQH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.

Scientific Research Applications

5-Bromo-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including anti-cancer and anti-microbial properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer research .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.

    5-Chloro-2-phenylquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 5-Bromo-2-phenylquinoline-4-carboxylic acid makes it unique compared to its analogs.

Properties

IUPAC Name

5-bromo-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-12-7-4-8-13-15(12)11(16(19)20)9-14(18-13)10-5-2-1-3-6-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQATLYCQLWJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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